Kushenol M

CAS No.: 101236-51-5

Cat. No.: VC3712660

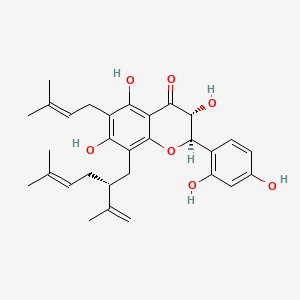

Molecular Formula: C30H36O7

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101236-51-5 |

|---|---|

| Molecular Formula | C30H36O7 |

| Molecular Weight | 508.6 g/mol |

| IUPAC Name | (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1 |

| Standard InChI Key | AMIPWEKLJVRITL-XRRXVPKJSA-N |

| Isomeric SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C[C@@H](CC=C(C)C)C(=C)C)O)C |

| SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC(CC=C(C)C)C(=C)C)O)C |

| Canonical SMILES | CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC(CC=C(C)C)C(=C)C)O)C |

Introduction

Chemical Identity and Nomenclature

Basic Information and Classification

Kushenol M is a flavonoid characterized by its specific molecular structure and chemical properties. It bears the identification number 180948 in the PubChem database, with a creation date of August 9, 2005, and most recently modified on March 29, 2025 . This compound belongs to the broader class of prenylated flavonoids, which are known for their diverse biological activities and structural complexity.

Systematic Nomenclature

The IUPAC name for Kushenol M is (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one . This systematic name precisely describes the molecular structure, including the stereochemistry at carbon positions 2R, 3R, and 2R in the side chain. Alternative representations include the InChI notation and SMILES, which provide standardized methods for representing the chemical structure in computer-readable formats.

Synonyms and Alternative Identifiers

Several synonyms and identifiers are associated with Kushenol M, including:

-

Kushenol M (common name)

-

CAS Registry Number: 101236-51-5

-

DTXSID20906015

-

Various catalog numbers (HY-N8094, FS-7686, DA-54705, CS-0139941)

Physicochemical Properties

Molecular Composition

Kushenol M has the molecular formula C₃₀H₃₆O₇, comprising 30 carbon atoms, 36 hydrogen atoms, and 7 oxygen atoms . This composition reflects its complex flavonoid structure with multiple functional groups, particularly hydroxyl groups that contribute to its potential biological activities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₃₆O₇ | |

| Molecular Weight | 508.6 g/mol | |

| CAS Number | 101236-51-5 | |

| InChIKey | AMIPWEKLJVRITL-XRRXVPKJSA-N | |

| Creation Date | August 9, 2005 | |

| Last Modified | March 29, 2025 |

Structural Characteristics

Chemical Structure Analysis

Kushenol M features a dihydrochromen-4-one core structure (also known as a flavanone skeleton) with multiple hydroxyl groups and two prenyl side chains . Specifically, it contains:

-

A 2,3-dihydrochromen-4-one core (flavanone skeleton)

-

Multiple hydroxyl groups at positions 3, 5, and 7 on the A-ring

-

Two hydroxyl groups at positions 2' and 4' on the B-ring

-

A 3-methylbut-2-enyl (prenyl) group at position 6

-

A more complex (2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl substituent at position 8

The compound has specific stereochemistry, with R configurations at positions 2 and 3 of the flavanone core, as well as at position 2 of the larger prenyl-derived side chain.

Stereochemistry and Isomerism

Kushenol M has three stereogenic centers with the following configurations:

-

2R in the chromen-4-one core

-

3R in the chromen-4-one core

This specific stereochemistry is important for molecular recognition and potentially for biological activities, as changes in stereochemistry can significantly alter a compound's interaction with biological targets.

Natural Source and Occurrence

Botanical Sources

According to the available data, Kushenol M has been reported in Sophora flavescens , a plant with a long history of use in traditional Chinese medicine. This plant, commonly known as "Ku Shen" in Chinese medicine, has been used for its various pharmacological properties, including anti-inflammatory, antipyretic, and anti-tumor activities.

Related Compounds in Sophora flavescens

Sophora flavescens contains numerous flavonoids, including other kushenol compounds. While the search results didn't provide specific information on other kushenols in this plant, they did mention that Kushenol Z and Kushenol A (among 15 other flavonoids) have been isolated from this plant and showed inhibitory effects on non-small-cell lung cancer cells . This suggests that Kushenol M may be part of a larger family of related compounds with potential biological activities.

Comparative Analysis with Related Compounds

Structural Relationships Within the Kushenol Family

According to PubChem data, there are six compounds that share the same connectivity as Kushenol M . This suggests a family of closely related compounds that may differ in stereochemistry or minor structural features. Understanding these relationships could provide insights into structure-activity relationships within this compound class.

Comparison with Kushenol A

While detailed information on Kushenol M's biological activities was limited in the search results, data on Kushenol A provides a valuable comparison point. Kushenol A has been shown to:

-

Suppress proliferation and induce apoptosis of breast cancer cells

-

Inhibit the PI3K/AKT/mTOR signaling pathway

-

Cause G0/G1 phase cell cycle arrest

These findings suggest potential research directions for investigating Kushenol M's biological properties, particularly in cancer research.

Analytical Identification Methods

Chromatographic Analysis

Chromatographic techniques are valuable for the isolation and purification of Kushenol M from plant materials. High-Performance Liquid Chromatography (HPLC) is particularly useful for flavonoid separation and quantification, often coupled with UV or MS detection systems.

Future Research Directions

Gaps in Current Knowledge

Based on the available search results, several knowledge gaps regarding Kushenol M warrant further investigation:

-

Specific biological activities and molecular targets

-

Pharmacokinetic properties (absorption, distribution, metabolism, excretion)

-

Structure-activity relationships within the kushenol family

-

Potential therapeutic applications

Promising Research Areas

Future research on Kushenol M could focus on:

-

Evaluation of anticancer properties, particularly given the activities observed with related compounds

-

Investigation of specific signaling pathways affected by Kushenol M

-

Comparative studies with other kushenol compounds to establish structure-activity relationships

-

Development of semi-synthetic derivatives with enhanced properties

-

Exploration of sustainable methods for extraction or synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume